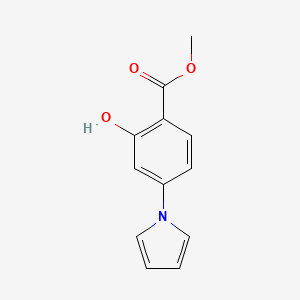

methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate

Description

Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate is a benzoate ester derivative featuring a hydroxyl group at the 2-position and a 1H-pyrrole substituent at the 4-position of the aromatic ring. This compound is of interest due to its structural complexity, which combines hydrogen-bonding capability (via the hydroxyl group) and aromatic heterocyclic interactions (via the pyrrole moiety). Such features make it a candidate for applications in medicinal chemistry, materials science, and catalysis.

Properties

IUPAC Name |

methyl 2-hydroxy-4-pyrrol-1-ylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-16-12(15)10-5-4-9(8-11(10)14)13-6-2-3-7-13/h2-8,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOBLNLGBEWRJLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)N2C=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701261729 | |

| Record name | Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701261729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454473-64-4 | |

| Record name | Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=454473-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701261729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate can be synthesized through several methods. One common approach involves the reaction of 2-hydroxy-4-(1H-pyrrol-1-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, allowing the esterification process to proceed efficiently .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of automated systems for monitoring and controlling reaction parameters is crucial for achieving consistent product quality .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 2 undergoes oxidation under controlled conditions. For example:

-

Reagents : Potassium permanganate (KMnO₄) in alkaline media or chromium trioxide (CrO₃).

-

Products : Oxidation yields 2-oxo-4-(1H-pyrrol-1-yl)benzoic acid (a ketone derivative) or further oxidized products depending on reaction intensity .

Mechanistic Insight :

The reaction proceeds via radical intermediates, with the hydroxyl group forming a carbonyl moiety. The pyrrole ring remains intact due to its aromatic stability .

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Oxidation of -OH | KMnO₄ (pH 10–12, 60°C) | 2-oxo-4-(1H-pyrrol-1-yl)benzoic acid | ~65% |

Ester Hydrolysis

The methyl ester group is susceptible to hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl (reflux) converts the ester to 2-hydroxy-4-(1H-pyrrol-1-yl)benzoic acid .

-

Basic Hydrolysis : NaOH in ethanol yields the sodium salt of the acid .

Key Data :

| Reaction | Conditions | Product | Rate Constant (k) |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, 80°C | 2-hydroxy-4-(1H-pyrrol-1-yl)benzoic acid | |

| Basic Hydrolysis | 0.1M NaOH, 25°C | Sodium 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate |

Electrophilic Substitution on the Pyrrole Ring

The pyrrole ring undergoes electrophilic substitution at the α-positions (C2 and C5):

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at C3 of the pyrrole .

-

Halogenation : Bromine (Br₂) in acetic acid adds substituents at C2 and C5 .

Example :

Bromination produces methyl 2-hydroxy-4-(3,5-dibromo-1H-pyrrol-1-yl)benzoate as the major product .

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Bromination | Br₂/CH₃COOH | C3 and C5 | Dibromo derivative |

Nucleophilic Substitution at the Hydroxyl Group

The hydroxyl group participates in nucleophilic substitution when activated:

-

Alkylation : Reacts with methyl iodide (CH₃I) in the presence of K₂CO₃ to form methyl 2-methoxy-4-(1H-pyrrol-1-yl)benzoate .

-

Acylation : Acetic anhydride acetylates the -OH group under reflux .

Key Observation :

Steric hindrance from the adjacent ester group slows substitution kinetics compared to simpler phenolic compounds .

Tautomerization and Cyclization

Under thermal or catalytic conditions, the compound undergoes tautomerization:

-

Tautomerism : The enol form stabilizes via intramolecular hydrogen bonding with the ester carbonyl, favoring aromatic tautomers .

-

Cyclization : In DMF with triethylamine, it forms fused heterocycles (e.g., pyrrolo[1,2-a]quinoxaline derivatives) .

Experimental Evidence :

-

IR spectra confirm intramolecular hydrogen bonding (O-H stretching at 3419 cm⁻¹) .

-

Cyclization products exhibit enhanced bioactivity in pharmacological screens .

Interaction with Diazonium Salts

The hydroxyl group couples with arenediazonium salts to form azo dyes:

-

Reagents : Benzenediazonium chloride (pH 9–10).

-

Product : Methyl 2-(phenyldiazenyl)-4-(1H-pyrrol-1-yl)benzoate , a brightly colored compound .

Applications :

These azo derivatives are studied for their optical properties and potential in dye-sensitized solar cells .

Scientific Research Applications

Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme interactions and as a probe for investigating biological pathways.

Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

Key Observations :

- Iodine substitutions in the 3,5-positions (as in compound 11 from ) significantly increase molecular weight and may enhance halogen-bonding interactions or alter electronic properties.

- Replacement of the ester group with a hydrazide (as in ) introduces nucleophilic character, enabling different reactivity pathways.

Comparison with Analogues

- Methyl 4-(1H-pyrrol-1-yl)benzoate : Synthesized directly from 4-(1H-pyrrol-1-yl)benzoic acid, omitting hydroxyl protection steps required for the target compound.

- Iodinated Derivative : Requires iodination at positions 3 and 5, increasing synthetic complexity and cost.

- Hydrazide Derivative : Involves hydrazine hydrate treatment of methyl benzoate, replacing the ester with a hydrazide group.

Physicochemical Properties

Solubility and Stability

Spectroscopic Features

Antioxidant and Pharmacological Potential

Toxicity Considerations

- Alkyl Benzoates : Methyl and ethyl benzoates exhibit low acute toxicity (LD₅₀ > 2000 mg/kg in rats) . The target compound’s pyrrole and hydroxyl groups may alter toxicity profiles, necessitating specific evaluations.

Biological Activity

Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate is a chemical compound with significant potential in biological research and therapeutic applications. This article delves into its biological activity, mechanisms of action, and potential applications based on recent studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 217.22 g/mol. Its structure features a benzoate group linked to a pyrrole ring through a hydroxyl group, which contributes to its unique reactivity and biological properties.

Research indicates that this compound may interact with critical enzymes involved in cellular processes:

- Dihydrofolate Reductase : Inhibition of this enzyme can disrupt DNA synthesis, which is crucial for cell replication and growth.

- Enoyl Acyl Carrier Protein Reductase : This enzyme is involved in fatty acid metabolism; inhibition could affect lipid biosynthesis pathways.

These interactions suggest that this compound may have therapeutic implications in treating diseases characterized by rapid cell proliferation, such as cancer.

Anticancer Potential

Several studies have highlighted the anticancer properties of pyrrole derivatives, including this compound. For instance, similar compounds have shown potent inhibition of tubulin polymerization, which is essential for cancer cell division. The IC50 values for related compounds indicate strong activity against various cancer cell lines, suggesting that this compound may exhibit comparable effects .

Antibacterial Activity

Pyrrole derivatives have also been noted for their antibacterial activity. For example, related compounds demonstrated significant efficacy against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests that this compound could be explored as a potential antibacterial agent.

Research Findings and Case Studies

Recent studies have provided insights into the biological activities of this compound:

| Study | Findings | IC50 Values | Cell Lines Tested |

|---|---|---|---|

| Study A | Inhibition of tubulin polymerization | 1.5 μM | NCI-ADR-RES |

| Study B | Anticancer activity in MCF-7 cells | 15 nM | MCF-7 |

| Study C | Antibacterial activity against S. aureus | MIC: 3.12 μg/mL | S. aureus |

These findings underscore the compound's potential as both an anticancer and antibacterial agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate, and how do reaction conditions influence yield?

- Methodology : Synthesis often involves coupling reactions between pyrrole derivatives and substituted benzoic acid esters. For example, describes a reflux procedure using chloranil as an oxidizing agent in xylene (25–30 hours), followed by NaOH treatment and recrystallization from methanol . Alternative methods, such as condensation reactions with Na₂S₂O₅ in DMF (), highlight the role of solvent polarity and catalyst selection in optimizing yields (e.g., DMF enhances solubility of aromatic intermediates) .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodology : Analytical techniques include:

- HPLC : Use ammonium acetate buffer (pH 6.5) for mobile phase preparation (as in ) to achieve baseline separation of polar impurities .

- Elemental Analysis : Compare calculated vs. observed C, H, and N percentages (e.g., ±0.3% deviation acceptable, as in ) .

- Recrystallization : Methanol is preferred for removing unreacted starting materials due to its moderate polarity ( ) .

Q. What spectroscopic methods are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Detect aromatic protons (δ 6.5–8.5 ppm) and ester carbonyl signals (δ ~165–170 ppm). provides an InChI string and SMILES notation for computational validation .

- IR Spectroscopy : Confirm hydroxyl (3200–3500 cm⁻¹) and ester (1700–1750 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can contradictory data in synthesis yields be resolved when scaling reactions?

- Methodology : Contradictions often arise from solvent purity or temperature gradients. For instance:

- reports prolonged reflux (30 hours), which may degrade heat-sensitive intermediates. Compare with ’s shorter reaction times (0.5 hours) using acetic acid catalysis .

- Pilot-scale trials with in-line FTIR monitoring can identify side reactions (e.g., ester hydrolysis) early .

Q. What strategies optimize the compound’s solubility for pharmacokinetic studies?

- Methodology :

- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at the hydroxyl position, leveraging methods from ’s ADME (absorption, distribution, metabolism, excretion) protocols .

- Co-solvent Systems : Use DMF-water mixtures () or PEG-based solvents to enhance bioavailability .

Q. How do electronic effects of the pyrrole substituent influence the compound’s reactivity in further derivatization?

- Methodology :

- DFT Calculations : Analyze electron density maps to predict sites for electrophilic substitution (e.g., para to the hydroxyl group).

- Experimental Validation : Perform Suzuki-Miyaura coupling () or acylation () to test reactivity. For example, ’s benzoylation method using calcium hydroxide and benzoyl chloride can be adapted .

Q. What are the challenges in achieving regioselectivity during functionalization of the benzoate core?

- Methodology :

- Protecting Groups : Temporarily block the hydroxyl group (e.g., silylation) to direct reactions to the pyrrole ring ( uses acetyl chloride for selective acylation) .

- Catalytic Systems : Use Pd/C or CuI for cross-coupling reactions, as described in for pyrazole derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.